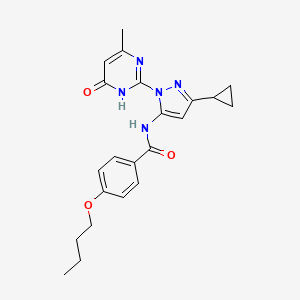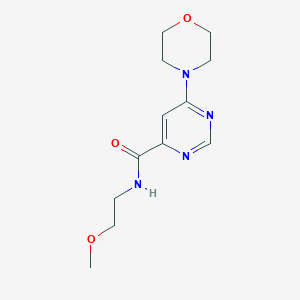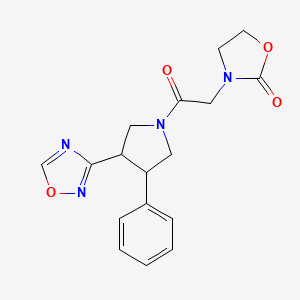
3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one” is a derivative of oxazolidinone . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Synthesis Analysis
The synthesis of oxazolidinones involves various methods. One method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-oxadiazol ring, a phenyl group, a pyrrolidin ring, an oxazolidinone ring, and an oxoethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve intramolecular cyclization, recyclization, and rearrangement .Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including compounds with the core structure similar to 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, represent a significant class of antibacterial agents. These compounds are particularly noted for their effectiveness against Gram-positive pathogens, a feature attributed to their unique mechanism of inhibiting protein synthesis. For instance, novel oxazolidinone derivatives, such as MRX-I, have been highlighted for their potent antibacterial activity coupled with a reduced potential for myelosuppression and monoamine oxidase inhibition, making them superior in terms of safety profile compared to earlier oxazolidinones like linezolid (Gordeev, M., & Yuan, Zhengyu, 2014).
Mechanism of Action and Resistance
The oxazolidinone class operates through a unique mechanism involving the inhibition of bacterial protein synthesis. This action is carried out by binding to the bacterial ribosome's 50S subunit, preventing the formation of a functional 70S initiation complex essential for protein synthesis. This mechanism is distinct and does not overlap with the mechanisms of action of other antibiotic classes, which contributes to the effectiveness of oxazolidinones against strains resistant to other antibiotics. However, resistance to oxazolidinones, while rare, has been observed and is typically associated with mutations in the 23S rRNA of the bacterial ribosome (Bozdoğan, B., & Appelbaum, P., 2004).
Structural Modifications for Enhanced Activity
Research into oxazolidinones has also focused on structural modifications to enhance antibacterial activity and safety profiles. For example, the incorporation of a (pyridin-3-yl)phenyl moiety has shown to improve antibacterial activity, though challenges with monoamine oxidase A inhibition and solubility have prompted further modifications. Substituting the central heterocyclic oxazolidinone ring with other groups, such as 1,2,4-oxadiazole, has been explored to develop Linezolid-like molecules with potentially better activity and safety profiles (Palumbo Piccionello, A., et al., 2012).
Properties
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQAOIMIMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)
![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)

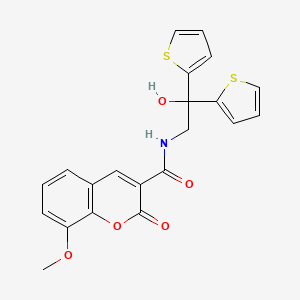
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)
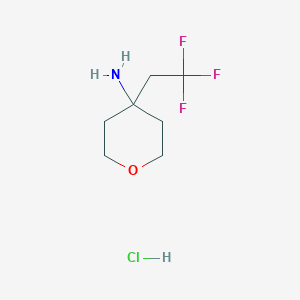
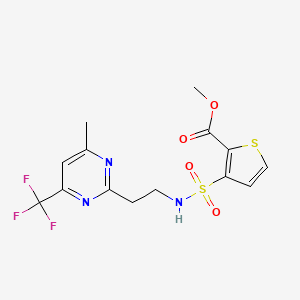
![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
